molecular formula C7H4ClF3 B1304621 2,4,5-Trifluorobenzyl chloride CAS No. 243139-71-1

2,4,5-Trifluorobenzyl chloride

Cat. No. B1304621
M. Wt: 180.55 g/mol
InChI Key: JMXPOOVDUVHJRO-UHFFFAOYSA-N
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Description

“2,4,5-Trifluorobenzyl chloride” is a chemical compound with the molecular formula C7H4ClF3 . It is also known by other names such as “1-(chloromethyl)-2,4,5-trifluorobenzene” and "2,4,5-trifluorobenzylchloride" . The molecular weight of this compound is 180.55 g/mol .


Synthesis Analysis

The synthesis of “2,4,5-Trifluorobenzyl chloride” involves the use of 2,4,5-trifluorotoluene and azobisisobutyronitrile . The reaction flask is heated to 110°C and dry chlorine gas is added . After about 3 hours of chlorine gas, the halogenating agent chlorine gas is stopped . The reactant is then cooled, washed with water to neutrality, dried, and distilled under reduced pressure to obtain 2,4,5-trifluorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of “2,4,5-Trifluorobenzyl chloride” can be represented by the InChI code InChI=1S/C7H4ClF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 . The Canonical SMILES representation is C1=C(C(=CC(=C1F)F)F)CCl .


Chemical Reactions Analysis

“2,4,5-Trifluorobenzyl chloride” can be used as an intermediate in the synthesis of various pharmaceutical and pesticide compounds . It can react with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, or thioesters, respectively .


Physical And Chemical Properties Analysis

“2,4,5-Trifluorobenzyl chloride” is a colorless to almost colorless clear liquid . It has a molecular weight of 180.55 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 .

Scientific Research Applications

Synthesis of Valuable Intermediates

  • Microflow Process for Synthesis : 2,4,5-Trifluorobenzyl chloride is involved in the continuous microflow process for synthesizing valuable synthetic intermediates like 2,4,5-trifluorobromobenzene, a significant compound in the pharmaceutical industry. This process emphasizes efficient mass- and heat-transfer and reduced reaction time (Deng et al., 2017).
  • Synthesis in Chemical Engineering : Its derivative, 2,4,5-trifluorobromobenzene, is synthesized using a continuous-flow system in a microreactor, demonstrating a practical and efficient method for producing this intermediate in high yields (Deng, Shen, Ding, & Zhang, 2016).

Safety And Hazards

“2,4,5-Trifluorobenzyl chloride” is classified as a combustible liquid and may be corrosive to metals . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1-(chloromethyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXPOOVDUVHJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380359
Record name 2,4,5-Trifluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorobenzyl chloride

CAS RN

243139-71-1
Record name 1-(Chloromethyl)-2,4,5-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243139-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorobenzyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW Benbow, KA Andrews, J Aubrecht, D Beebe… - Bioorganic & medicinal …, 2009 - Elsevier
A highly ligand efficient lead molecule was rapidly developed into a DPP-IV selective candidate series using focused small library synthesis. A significant hurdle for series advancement …
Number of citations: 14 www.sciencedirect.com

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